molecular formula C10H9N3O2 B5382440 1-(Isoxazol-3-yl)-3-phenylurea CAS No. 55807-72-2

1-(Isoxazol-3-yl)-3-phenylurea

Cat. No.: B5382440
CAS No.: 55807-72-2
M. Wt: 203.20 g/mol
InChI Key: KMKMVCCHMNNIET-UHFFFAOYSA-N
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Description

1-(Isoxazol-3-yl)-3-phenylurea is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 1-(Isoxazol-3-yl)-3-phenylurea typically involves the reaction of isoxazole derivatives with phenyl isocyanate. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the use of metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . Industrial production methods often employ eco-friendly synthetic strategies to minimize waste and reduce costs.

Chemical Reactions Analysis

1-(Isoxazol-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can occur at the isoxazole ring or the phenyl ring, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Isoxazol-3-yl)-3-phenylurea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Isoxazol-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

1-(Isoxazol-3-yl)-3-phenylurea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(12-9-6-7-15-13-9)11-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKMVCCHMNNIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424243
Record name Urea, N-3-isoxazolyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55807-72-2
Record name Urea, N-3-isoxazolyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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